molecular formula C22H29N3O3S2 B2999587 (4-(2,4-Dimethylphenyl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone CAS No. 1794932-70-9

(4-(2,4-Dimethylphenyl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone

Cat. No.: B2999587
CAS No.: 1794932-70-9
M. Wt: 447.61
InChI Key: RXIVUWDNZMKKHQ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with multiple functional groups, including a piperazine ring, a piperidine ring, a thiophene ring, and a sulfonyl group. These functional groups suggest that the compound could have a variety of chemical properties and potential uses .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the piperazine and piperidine rings could be formed through cyclization reactions, while the sulfonyl group could be introduced through a sulfonation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperazine and piperidine rings would likely adopt a chair conformation, which is the most stable conformation for six-membered rings . The thiophene ring would add an element of aromaticity to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the piperazine and piperidine rings could potentially undergo substitution reactions, while the sulfonyl group could participate in a variety of reactions, including elimination and addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings could increase its rigidity and potentially its melting point. The sulfonyl group could make the compound more polar, influencing its solubility in different solvents .

Scientific Research Applications

Structural and Computational Studies

  • Structural Analysis and Theoretical Calculations : Research on related compounds reveals insights into structural and computational aspects. For example, a study on a similar compound, [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, involved single crystal X-ray diffraction studies and density functional theory calculations to understand the molecular structure and properties (Karthik et al., 2021).

Interaction with Biological Receptors

  • Molecular Interaction Studies : Another study on a structurally similar compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, focused on its interaction with the CB1 cannabinoid receptor, providing insights into molecular docking and interaction mechanisms (Shim et al., 2002).

Synthesis and Chemical Properties

  • Synthesis and Reactivity : Research includes the synthesis of various derivatives and their reactivity. For instance, a study on {4-[(2-alkyloxy/aralkyloxy-3,5-dichlorophenyl)sulfonyl]-1-piperazinyl}(2-furyl)methanones provides information on synthetic methods and chemical reactivity (Abbasi et al., 2019).

Anticancer Potential

  • Anticancer Activity : A study on thiophene containing 1,3-diarylpyrazole derivatives, including structures similar to (4-(2,4-Dimethylphenyl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone, evaluated their anticancer activity against various human cancer cells (Inceler et al., 2013).

Antioxidant Properties

  • Antioxidant Properties : Some derivatives have been studied for their antioxidant efficacy, such as 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one, providing insights into potential antioxidant applications (Dineshkumar & Parthiban, 2022).

Pharmacological Properties

  • Pharmacological Studies : The study of compounds like SR141716A, a structurally related compound, provides insights into pharmacological properties such as inverse agonist activity at cannabinoid receptors (Landsman et al., 1997).

Therapeutic Applications

  • Potential Therapeutic Agents : Investigations into the synthesis of derivatives like {4-[(2-Alkoxy/aralkyloxy-3,5-dichlorophenyl)sulfonyl]-1-piperazinyl}(2-furyl)methanones suggest their potential as therapeutic agents (Abbasi et al., 2019).

Biochemical Studies

  • Biochemical Interaction Studies : Research into the metabolic pathways of similar compounds, like 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine, helps understand biochemical interactions and drug metabolism (Hvenegaard et al., 2012).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its potential uses, based on its chemical properties. For example, if it shows promising biological activity, it could be developed into a new drug .

Properties

IUPAC Name

[4-(2,4-dimethylphenyl)piperazin-1-yl]-(1-thiophen-2-ylsulfonylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3S2/c1-17-5-6-20(18(2)16-17)23-11-13-24(14-12-23)22(26)19-7-9-25(10-8-19)30(27,28)21-4-3-15-29-21/h3-6,15-16,19H,7-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXIVUWDNZMKKHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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